2-(Chloromethyl)pyrimidine-5-carbonitrile
Overview
Description
2-(Chloromethyl)pyrimidine-5-carbonitrile is a chemical compound that has been studied for its potential use in the field of medicine . It is a derivative of pyrimidine-5-carbonitrile, a class of compounds known for their anticancer properties .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)pyrimidine-5-carbonitrile involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyrimidine-5-carbonitrile was confirmed by the existence of 1 H NMR singlet signals at δ 4.02–4.73 ppm attributed to two protons of the methylene group of methylamino (-NHCH 2 -) fragments and deuterium oxide-exchangeable signals at δ 12.36–12.97 ppm, verifying the formation of an NH proton .Chemical Reactions Analysis
The chemical reactions involving 2-(Chloromethyl)pyrimidine-5-carbonitrile are complex and involve various reagents. The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Scientific Research Applications
Anticancer Agents
Scientific Field
Pharmacology and Oncology
Summary of Application
2-(Chloromethyl)pyrimidine-5-carbonitrile derivatives have been explored as potential anticancer agents, particularly as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) .
Methods of Application
These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). The kinase inhibitory activities against EGFR WT and EGFR T790M were assessed using a homogeneous time resolved fluorescence (HTRF) assay.
Results
The derivatives exhibited moderate antiproliferative activity, with compound 11b showing 4.5- to 8.4-fold more activity than the EGFR inhibitor erlotinib. IC50 values ranged from 2.4 to 4.14 μM against the cancer cell lines. Compound 11b was particularly active against both EGFR WT and mutant EGFR T790M, with IC50 values of 0.09 and 4.03 μM, respectively .
Anti-inflammatory Agents
Scientific Field
Pharmacology and Inflammation Research
Summary of Application
Pyrimidine derivatives, including those related to 2-(Chloromethyl)pyrimidine-5-carbonitrile, have been investigated for their anti-inflammatory properties .
Methods of Application
The anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 production by COX enzymes. The compounds’ activities were compared with standard nonsteroidal anti-inflammatory drugs (NSAIDs) in terms of COX-1 and COX-2 enzyme suppression.
Results
Pyrimidine-based anti-inflammatory agents showed potent inhibitory effects on the COX enzymes, leading to reduced production of prostaglandin E2, which is a key mediator of inflammation. The structure-activity relationships (SARs) of these compounds were also analyzed to guide the synthesis of novel analogs with enhanced anti-inflammatory activities and minimal toxicity .
Tyrosine Kinase Inhibitors for Cancer Treatment
Scientific Field
Medicinal Chemistry and Oncology
Summary of Application
New derivatives of 2-(Chloromethyl)pyrimidine-5-carbonitrile have been designed as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR), which is significant in the treatment of various cancers .
Methods of Application
The compounds were synthesized and evaluated for their cytotoxic activities against human tumor cell lines. The most promising compounds underwent further investigation for their kinase inhibitory activities using a homogeneous time resolved fluorescence (HTRF) assay.
Results
One compound in particular, referred to as compound 11b, showed significant activity against both wild-type EGFR and the mutant EGFR T790M, with IC50 values of 0.09 and 4.03 μM, respectively. It also induced apoptosis and arrested the cell cycle in the G2/M phase in certain cancer cell lines .
COX-2 Inhibition for Anti-inflammatory Effects
Scientific Field
Pharmacology
Summary of Application
Pyrimidine-5-carbonitrile derivatives have been investigated for their potential as COX-2 inhibitors, which could lead to anti-inflammatory effects .
Methods of Application
The inhibitory effects of these compounds on COX-2 were measured and compared with standard drugs like Celecoxib.
Results
A specific derivative showed higher inhibitory activity than Celecoxib, with IC50 values in the range of 0.22–0.67 µM, suggesting a strong potential for development as an anti-inflammatory drug .
Dual EGFR/COX-2 Inhibition for Cancer Therapy
Scientific Field
Medicinal Chemistry
Summary of Application
A novel series of pyrimidine-5-carbonitrile derivatives has been synthesized and evaluated for their dual inhibitory activity against EGFR and COX-2, offering a new approach to cancer therapy .
Methods of Application
The cytotoxic activity of these compounds was tested against the NCI60 panel of cancer cell lines, and their effects on the cell cycle and apoptosis were studied.
Results
Two compounds, 4e and 4f, showed high activity against Colo 205 cells, with IC50 values of 1.66 and 1.83 μM, respectively. They also increased caspase-3 concentration, indicating their potential as novel anticancer agents .
Future Directions
The future directions for research on 2-(Chloromethyl)pyrimidine-5-carbonitrile could involve further investigation of its potential as a therapeutic agent. For example, the compound could be evaluated for its anticancer activity against a wider range of cancer cell lines . Additionally, more research could be conducted to fully understand the compound’s mechanism of action .
properties
IUPAC Name |
2-(chloromethyl)pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGWVUZPQOQQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270126 | |
Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)pyrimidine-5-carbonitrile | |
CAS RN |
1086393-94-3 | |
Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)pyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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